molecular formula C14H9ClO3 B6396778 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% CAS No. 1261921-28-1

6-Chloro-2-(2-formylphenyl)benzoic acid, 95%

Cat. No. B6396778
CAS RN: 1261921-28-1
M. Wt: 260.67 g/mol
InChI Key: IEGVRTVIXRUULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(2-formylphenyl)benzoic acid (6-Cl-2-FPBA) is a synthetic compound that has a wide range of applications in scientific research. It is a versatile molecule that can be used for a variety of purposes, including its use as a reagent for organic synthesis, as a catalyst for various reactions, and as a fluorescent probe for measuring the concentrations of certain compounds. In addition, 6-Cl-2-FPBA has been used in numerous biochemical and physiological studies, where its ability to interact with biological molecules makes it a valuable tool for researchers. In

Scientific Research Applications

6-Chloro-2-(2-formylphenyl)benzoic acid, 95% has been widely used in scientific research due to its versatility and ability to interact with biological molecules. It has been used as a reagent for organic synthesis, as a catalyst for various reactions, and as a fluorescent probe for measuring the concentrations of certain compounds. In addition, it has been used in numerous biochemical and physiological studies, where its ability to interact with biological molecules makes it a valuable tool for researchers. Furthermore, 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% has been used in studies of the structure and function of proteins, as well as in studies of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% is not fully understood. However, it is thought that the compound acts as an inhibitor of certain enzymes, such as the enzyme responsible for the breakdown of the neurotransmitter serotonin. It has also been suggested that 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% may interfere with the activity of other enzymes, such as those involved in the metabolism of certain drugs. In addition, 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% has been shown to interact with certain proteins and other molecules, which may explain its ability to interact with biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of the neurotransmitter serotonin. In addition, it has been suggested that 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% may interfere with the activity of other enzymes, such as those involved in the metabolism of certain drugs. Furthermore, 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% has been shown to interact with certain proteins and other molecules, which may explain its ability to interact with biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% in laboratory experiments include its high yield, relative ease of synthesis, and its ability to interact with biological molecules. In addition, it is a relatively inexpensive compound and can be used in a variety of reactions. However, there are also some limitations to using 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% in laboratory experiments. For example, it is not always easy to control the reaction conditions, and the compound may be toxic or carcinogenic if not handled properly.

Future Directions

The potential future directions for 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% include further research into its mechanism of action, its potential use in drug development, and its potential applications in biotechnology. In addition, further research into its biochemical and physiological effects is needed to better understand its interaction with biological molecules. Furthermore, further research into its synthesis method and its potential uses as a fluorescent probe could lead to new applications for 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% in scientific research.

Synthesis Methods

The synthesis of 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% is a relatively simple process. It is usually synthesized from the reaction of 2-formylphenylacetic acid and thionyl chloride in the presence of a base such as pyridine. The reaction produces 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% in high yields and can be carried out at room temperature. It is also possible to synthesize 6-Chloro-2-(2-formylphenyl)benzoic acid, 95% from other starting materials, such as 2-formylbenzoic acid and chlorine, or from the reaction of 2-formylbenzoic acid and thionyl chloride.

properties

IUPAC Name

2-chloro-6-(2-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-7-3-6-11(13(12)14(17)18)10-5-2-1-4-9(10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGVRTVIXRUULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688858
Record name 3-Chloro-2'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-28-1
Record name 3-Chloro-2'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.